

Application Notes and Protocols: Utilizing GB1107 in Combination with PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1107 is an orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin that is overexpressed in the tumor microenvironment of various aggressive cancers, including non-small cell lung cancer (NSCLC).[1][2] High expression of galectin-3 is often correlated with poor patient survival.[1][2] Galectin-3 contributes to an immunosuppressive tumor microenvironment, thereby hindering the efficacy of immune checkpoint inhibitors. By targeting galectin-3, **GB1107** has been shown to modulate the tumor immune landscape, making it a promising candidate for combination therapy with PD-L1 inhibitors.[1][2] Preclinical studies have demonstrated that **GB1107** can enhance the anti-tumor effects of PD-L1 blockade by increasing the infiltration and activation of cytotoxic T cells within the tumor.[1][3] A close analog of **GB1107**, GB1211, has advanced to clinical trials in combination with the PD-L1 inhibitor atezolizumab for NSCLC, highlighting the clinical relevance of this therapeutic strategy.[4]

Scientific Rationale for Combination Therapy

The efficacy of PD-1/PD-L1 checkpoint inhibitors is largely dependent on a pre-existing antitumor immune response, often characterized by the presence of tumor-infiltrating lymphocytes (TILs). However, many tumors, referred to as "cold" tumors, lack significant immune infiltration and are therefore less responsive to checkpoint blockade. Galectin-3 plays a crucial role in creating this immunosuppressive, or "cold," tumor microenvironment by promoting the



accumulation of M2-like tumor-associated macrophages (TAMs) and inhibiting the function of cytotoxic CD8+ T cells.[1][3]

GB1107, by inhibiting galectin-3, helps to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This is achieved through two primary mechanisms:

- Polarization of Macrophages: GB1107 promotes the polarization of TAMs from an M2 phenotype to a pro-inflammatory M1 phenotype.[1][2]
- Enhanced T-Cell Infiltration and Function: Inhibition of galectin-3 by GB1107 leads to increased infiltration of cytotoxic CD8+ T cells into the tumor.[1][2]

By transforming the tumor microenvironment into a "hot," immune-inflamed state, **GB1107** is hypothesized to synergize with PD-L1 inhibitors, which can then more effectively unleash the anti-tumor activity of the newly recruited and activated T cells.

Preclinical Data Summary

Preclinical studies using syngeneic and xenograft mouse models of lung adenocarcinoma have demonstrated the potential of **GB1107** as a monotherapy and in combination with PD-L1 inhibitors.

Monotherapy Effects of GB1107



Experimental Model	Treatment	Key Findings	Reference
A549 Human Lung Adenocarcinoma Xenografts (CD-1 nude mice)	10 mg/kg GB1107 daily	46.2% reduction in final tumor weight compared to vehicle.	[1]
LLC1 Syngeneic Mouse Lung Adenocarcinoma (C57BI/6 mice)	10 mg/kg GB1107 daily	48% decrease in tumor volume on day 18; 60.8% reduction in final tumor weight compared to vehicle.	[1]
LLC1-luciferase Metastasis Model (C57BI/6 mice)	10 mg/kg GB1107 daily	Significant inhibition of lung metastasis.	[1]

Combination Therapy: GB1107 and anti-PD-L1

In a model where treatment was initiated after tumors were established, neither **GB1107** nor anti-PD-L1 antibody alone showed significant anti-tumor activity. However, the combination therapy resulted in a significant reduction in tumor growth.



Experimental Model	Treatment Groups	Tumor Volume Reduction (vs. Control)	Tumor Weight Reduction (vs. Control)	Reference
LLC1 Syngeneic Mouse Lung Adenocarcinoma (C57Bl/6 mice)	No Treatment	-	-	[5]
GB1107 (10 mg/kg, daily)	Not significant	Not significant	[1][5]	
anti-PD-L1 (200 μg, twice weekly)	Not significant	Not significant	[1][5]	_
GB1107 + anti- PD-L1	49.5%	51.4%	[1][5]	_

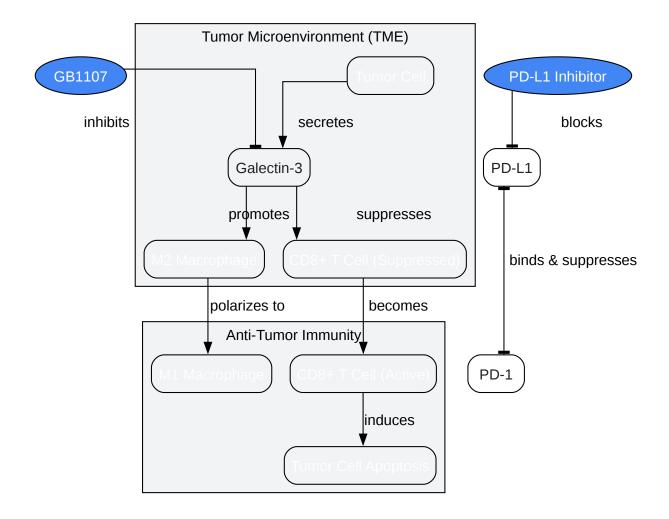
Immunomodulatory Effects of Combination Therapy

The combination of **GB1107** and an anti-PD-L1 antibody led to significant changes in the tumor immune microenvironment, consistent with a heightened anti-tumor immune response.

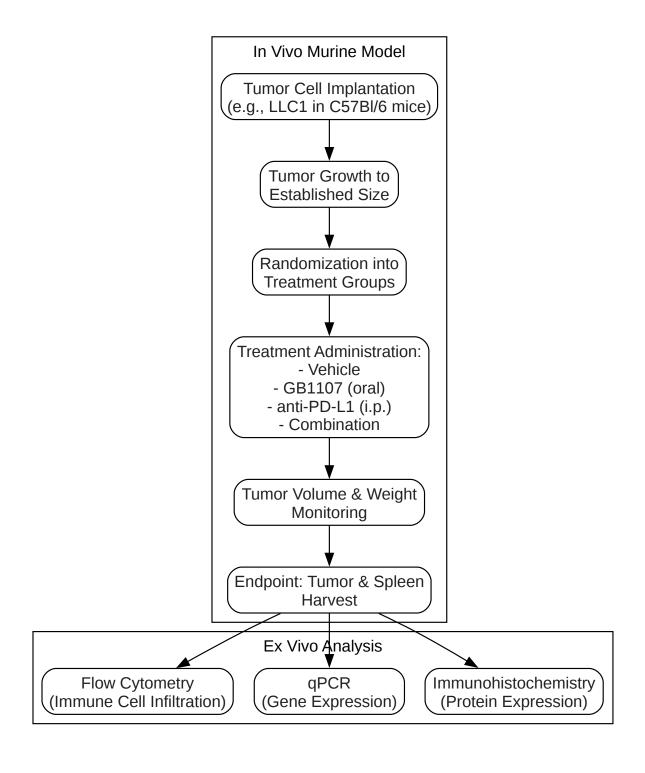
Analysis	Key Findings in Combination Group	Reference
Immune Cell Infiltration (Flow Cytometry)	Increased percentage of tumor-infiltrating CD8+ T cells.	[5]
Cytotoxic Effector Molecule Expression (qPCR)	Increased expression of IFNy, Granzyme B, Perforin-1, and Fas Ligand.	[1][2]
Apoptosis Marker (IHC)	Increased expression of cleaved caspase-3, indicating enhanced tumor cell apoptosis.	[1][2][5]

Signaling Pathways and Experimental Workflow









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing GB1107 in Combination with PD-L1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#using-gb1107-in-combination-with-pd-l1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com